1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride
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Overview
Description
1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride is a compound known for its role as an impurity standard in pharmaceutical testing. It is related to azelastine hydrochloride, an antihistamine used to treat allergic rhinitis and conjunctivitis .
Preparation Methods
The synthesis of 1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride involves multiple steps, including the formation of the azepine ring and subsequent benzoylation. Industrial production methods typically involve controlled conditions to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the azepine ring or the benzoyl group.
Scientific Research Applications
This compound is primarily used in pharmaceutical research as a reference standard for azelastine hydrochloride impurities. It helps in the analytical development, method validation, and stability testing of pharmaceutical products. Additionally, it is used in toxicology studies to understand the safety profile of related compounds .
Mechanism of Action
Comparison with Similar Compounds
1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride is unique due to its specific structure and role as an impurity standard. Similar compounds include:
Azelastine Hydrochloride: The parent compound used as an antihistamine.
Azelastine Impurity B: Another related impurity standard used in pharmaceutical testing.
This compound’s uniqueness lies in its specific application in ensuring the quality and safety of pharmaceutical products.
Properties
Molecular Formula |
C14H23Cl2N3O |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N'-(1-methylazepan-4-yl)benzohydrazide;dihydrochloride |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-17-10-5-8-13(9-11-17)15-16-14(18)12-6-3-2-4-7-12;;/h2-4,6-7,13,15H,5,8-11H2,1H3,(H,16,18);2*1H |
InChI Key |
KTCQBXNUHCRXGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(CC1)NNC(=O)C2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
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